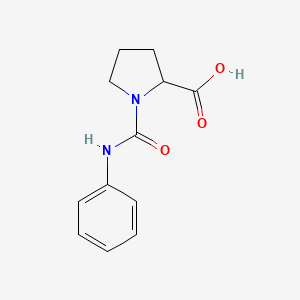

1-(Anilinocarbonyl)proline

Übersicht

Beschreibung

1-(Anilinocarbonyl)prolin ist eine chemische Verbindung mit der Summenformel C12H14N2O3 und einem Molekulargewicht von 234,25 g/mol . Sie ist durch ihr weißes bis cremefarbenes, festes Aussehen gekennzeichnet . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere bei der Identifizierung von Dual-Action-Sonden in Zellmodellen der Huntington-Krankheit .

Vorbereitungsmethoden

Die Synthese von 1-(Anilinocarbonyl)prolin umfasst die Reaktion von Prolin mit Anilin und einer Carbonylquelle unter spezifischen Bedingungen. Die genauen Syntheserouten und Reaktionsbedingungen sind proprietär und können je nach gewünschter Reinheit und Ausbeute variieren . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

1-(Anilinocarbonyl)prolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 1-(anilinocarbonyl)proline typically involves the reaction of L-proline with phenyl isocyanate. Various methods have been explored to optimize this synthesis, focusing on improving yield and efficiency. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for several enzymes, including:

- Carbonic Anhydrases : These enzymes play a crucial role in regulating pH and fluid balance in biological systems. Inhibition could have therapeutic implications for conditions like glaucoma and epilepsy.

- Cathepsins : Inhibition of these proteolytic enzymes may be beneficial in treating diseases characterized by excessive protease activity, such as cancer.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against specific bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents or preservatives for pharmaceutical and food industries.

Drug Delivery Systems

The compound's structural features enable it to form stable complexes with various drug molecules, enhancing their solubility and bioavailability. This property is being explored for its potential use in drug delivery systems, particularly for poorly soluble drugs.

Mechanistic Insights

Research into the mechanism of action of this compound has revealed its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. These interactions facilitate its role as an enzyme inhibitor and enhance its antimicrobial efficacy.

Huntington's Disease Research

In a notable study, this compound was utilized as a dual-action probe in a cell model of Huntington's disease. The compound's ability to modulate biological pathways relevant to neurodegeneration was assessed, providing insights into potential therapeutic strategies .

Proline Metabolism Studies

Research has also explored the role of proline derivatives, including this compound, in metabolic pathways under stress conditions such as genotoxicity and inflammation. These studies highlight the compound's relevance in understanding cellular responses to environmental stressors .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Phenylamino group; carbonyl position | Enzyme inhibition; antimicrobial activity; drug delivery |

| Hydroxyproline | Hydroxylated proline | Structural role in proteins; potential glycosylation sites |

| L-Proline | Basic amino acid | Precursor for various biochemical compounds |

Wirkmechanismus

The mechanism of action of 1-(Anilinocarbonyl)proline involves its interaction with specific molecular targets and pathways. In the context of Huntington’s disease, it is used to identify dual action probes that can modulate the activity of specific proteins involved in the disease pathway . The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

1-(Anilinocarbonyl)prolin ist einzigartig in seiner Fähigkeit, Dual-Action-Sonden in Zellmodellen der Huntington-Krankheit zu identifizieren. Ähnliche Verbindungen umfassen:

Prolin-Derivate: Diese Verbindungen haben eine ähnliche Struktur, können aber unterschiedliche funktionelle Gruppen aufweisen.

Anilin-Derivate: Diese Verbindungen haben eine ähnliche Struktur, können aber unterschiedliche funktionelle Gruppen aufweisen.

Carbonyl-Verbindungen: Diese Verbindungen haben eine ähnliche Struktur, können aber unterschiedliche funktionelle Gruppen aufweisen.

Zusammenfassend lässt sich sagen, dass 1-(Anilinocarbonyl)prolin eine vielseitige Verbindung mit einer breiten Palette von Anwendungen in der wissenschaftlichen Forschung ist. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Werkzeug bei der Untersuchung verschiedener chemischer, biologischer und medizinischer Prozesse.

Biologische Aktivität

Overview

1-(Anilinocarbonyl)proline, with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol, is a compound primarily investigated for its biological activity in the context of Huntington's disease. Its ability to interact with various biochemical pathways makes it a significant subject of research in cellular biology and pharmacology.

The compound acts primarily by targeting specific enzymes involved in proline metabolism, notably proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (P5CR) . These enzymes are crucial in the conversion processes within the proline biosynthesis pathway, influencing cellular stress responses and apoptosis.

Key Mechanisms:

- Enzyme Interaction : this compound can function as both an inhibitor and an activator of PRODH and P5CR, depending on the cellular environment.

- Cell Signaling Modulation : It modulates signaling pathways related to stress responses, affecting gene expression linked to cell survival and proliferation.

- Subcellular Localization : The compound is localized in the cytosol and mitochondria, where it interacts with metabolic enzymes, influencing redox regulation.

Pharmacokinetics

This compound demonstrates solubility in DMSO at concentrations up to 250 mg/ml. Its stability is notable, remaining effective for up to three years when stored as a powder at -20°C and six months in solution at -80°C.

Biological Effects

Research indicates that this compound has diverse effects on cellular processes:

- Cellular Stress Response : At low doses, it enhances stress responses, improving metabolic efficiency.

- Gene Expression : It influences the expression of genes involved in oxidative stress response and apoptosis.

- Dosage Dependency : Varying dosages yield different effects; higher doses can lead to significant alterations in cell signaling and metabolism.

Research Findings

Numerous studies have highlighted the potential applications of this compound in biological research:

Case Studies

- Huntington's Disease Research : In studies involving cellular models of Huntington's disease, this compound was utilized to probe dual-action mechanisms that could lead to therapeutic insights. The compound showed promise in modifying disease-related pathways .

- Metabolic Pathway Analysis : Research indicated that this compound significantly affects metabolic pathways associated with proline metabolism. The inhibition of PRODH has been linked to altered cellular metabolism and potential therapeutic effects .

Eigenschaften

IUPAC Name |

1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEAHHXBZHTCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20387941 | |

| Record name | 1-(Phenylcarbamoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73096-22-7, 827612-77-1 | |

| Record name | 1-(Phenylcarbamoyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20387941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.